molecular formula C28H31N3O4 B264163 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

Katalognummer B264163
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: JTZUMVMVYSJPMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase) and is currently being developed as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of cancer and autoimmune diseases. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and leading to the suppression of cell proliferation and survival. In addition, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It exhibits dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models of cancer, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to induce tumor regression and prolong survival. In animal models of autoimmune diseases, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to reduce disease severity and improve clinical outcomes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its specificity for BTK, which makes it a promising therapeutic target for various types of cancer and autoimmune diseases. Moreover, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has shown good efficacy in preclinical models of these diseases, suggesting that it may have clinical potential. However, one limitation of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and tolerability of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one in humans.

Zukünftige Richtungen

There are several future directions for the development of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one. One potential application is in combination therapy with other anti-cancer or immunomodulatory agents, which may enhance its efficacy and reduce potential toxicity. Another direction is the evaluation of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one in clinical trials for various types of cancer and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one and to identify potential biomarkers of response or resistance. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for cancer and autoimmune diseases.

Synthesemethoden

The synthesis of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the reaction of 4-(2-aminoethyl)pyridine with 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one to obtain the intermediate compound. This is followed by the reaction of the intermediate with 1-boc-piperazine to form the final product, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one.

Wissenschaftliche Forschungsanwendungen

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. In vivo studies have demonstrated that 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one exhibits potent anti-tumor activity in various animal models of cancer, including lymphoma, leukemia, and solid tumors. Moreover, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Eigenschaften

Produktname

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

Molekularformel

C28H31N3O4

Molekulargewicht

473.6 g/mol

IUPAC-Name

2,3,4,9-tetramethyl-8-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]furo[2,3-f]chromen-7-one

InChI

InChI=1S/C28H31N3O4/c1-17-15-23-26(27-25(17)18(2)20(4)34-27)19(3)22(28(33)35-23)16-24(32)31-13-11-30(12-14-31)10-7-21-5-8-29-9-6-21/h5-6,8-9,15H,7,10-14,16H2,1-4H3

InChI-Schlüssel

JTZUMVMVYSJPMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

Kanonische SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.